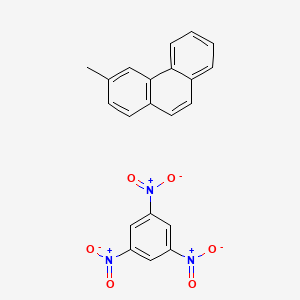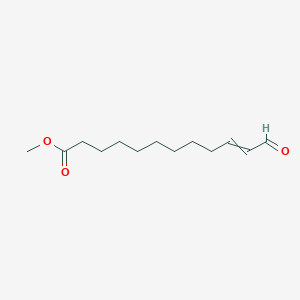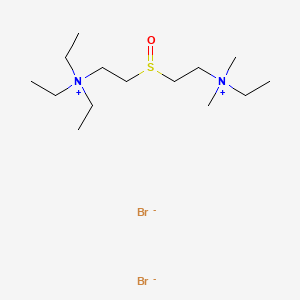
Ammonium, N,N-dimethyl-N,N',N',N'-tetraethyl-N,N'-sulfinyldiethylenedi-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its complex structure, which includes multiple ethyl and dimethyl groups attached to a central ammonium ion, along with a sulfinyl group and two bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide typically involves the following steps:
Formation of the Ammonium Core: The initial step involves the reaction of dimethylamine with ethyl bromide to form N,N-dimethylethylamine.
Addition of Sulfinyl Group: The next step involves the introduction of the sulfinyl group. This can be achieved by reacting the N,N-dimethylethylamine with a sulfinyl chloride compound under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with additional ethyl bromide to form the quaternary ammonium compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can also occur, particularly at the ammonium core, leading to the formation of secondary or tertiary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Nucleophiles: Halide ions or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various halide or nucleophile-substituted derivatives.
Scientific Research Applications
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in cell biology for the study of ion transport and membrane permeability.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular membranes. The quaternary ammonium ion can disrupt the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its application as a disinfectant and antiseptic.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium chloride: A simpler quaternary ammonium compound with similar applications in ion transport studies.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in the formulation of surfactants and detergents.
Uniqueness
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is unique due to its complex structure, which includes both dimethyl and ethyl groups, as well as a sulfinyl group. This complexity allows for a wider range of chemical reactions and applications compared to simpler quaternary ammonium compounds.
Properties
CAS No. |
63977-24-2 |
|---|---|
Molecular Formula |
C14H34Br2N2OS |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfinyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2OS.2BrH/c1-7-15(5,6)11-13-18(17)14-12-16(8-2,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DJDNLDKPWOJAFU-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(C)CCS(=O)CC[N+](CC)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


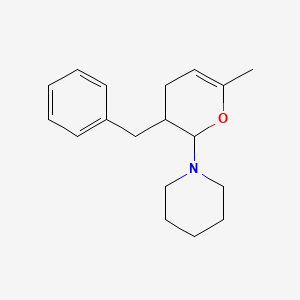
![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)

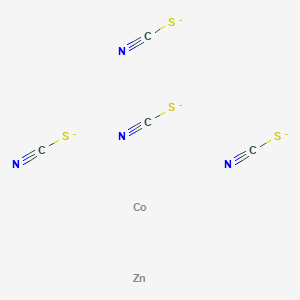
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)
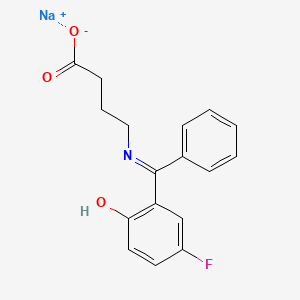

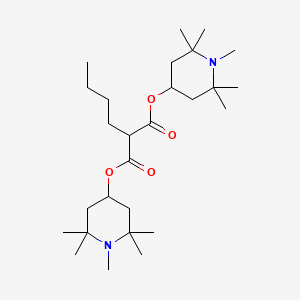
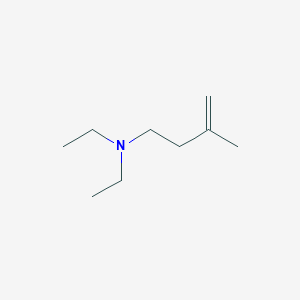
![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)
